[(4-Ethylphenyl)methyl](pentan-3-YL)amine
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Overview
Description
(4-Ethylphenyl)methylamine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of an amine group attached to a pentan-3-yl chain and a 4-ethylphenylmethyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (4-Ethylphenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4-Ethylphenyl)methylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the effects of amine compounds on biological systems.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)methylamine
- (4-Isopropylphenyl)methylamine
- (4-Butylphenyl)methylamine
Uniqueness
(4-Ethylphenyl)methylamine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-4-12-7-9-13(10-8-12)11-15-14(5-2)6-3/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI Key |
LJJDYGPPLCTJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(CC)CC |
Origin of Product |
United States |
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